1,2,4-Triazine-6-carboxylic acid
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Overview
Description
1,2,4-Triazine-6-carboxylic acid is a heterocyclic organic compound that contains a triazine ring with three nitrogen atoms and a carboxylic acid group. This compound is part of the triazine family, which is known for its diverse applications in various fields such as chemistry, biology, and industry. The presence of the triazine ring imparts unique chemical properties to the compound, making it a valuable building block for the synthesis of various derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,4-Triazine-6-carboxylic acid can be synthesized through several methods. One common approach involves the [4+2] cycloaddition reaction between a nitrile and a hydrazine derivative. This reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity . Another method involves the reaction of a triazine derivative with a carboxylic acid precursor under acidic or basic conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These methods utilize readily available starting materials and optimized reaction conditions to achieve high efficiency and cost-effectiveness. The use of advanced catalysts and automated systems further enhances the production process, ensuring consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 1,2,4-Triazine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazine derivatives with different functional groups.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where different substituents replace the hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted triazine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
1,2,4-Triazine-6-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2,4-triazine-6-carboxylic acid and its derivatives involves interactions with specific molecular targets and pathways. For example, some derivatives act as enzyme inhibitors by binding to the active site of the enzyme, thereby blocking its activity. Others may interact with cellular receptors or DNA, leading to changes in cellular function and gene expression . The exact mechanism depends on the specific structure and functional groups of the derivative .
Comparison with Similar Compounds
1,3,5-Triazine: Another triazine derivative with three nitrogen atoms in the ring but different substitution patterns.
Uniqueness: 1,2,4-Triazine-6-carboxylic acid is unique due to its specific arrangement of nitrogen atoms and the presence of the carboxylic acid group. This combination imparts distinct chemical properties, making it a versatile building block for various applications .
Properties
Molecular Formula |
C4H3N3O2 |
---|---|
Molecular Weight |
125.09 g/mol |
IUPAC Name |
1,2,4-triazine-6-carboxylic acid |
InChI |
InChI=1S/C4H3N3O2/c8-4(9)3-1-5-2-6-7-3/h1-2H,(H,8,9) |
InChI Key |
YWFARCBGCLDLFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=NC=N1)C(=O)O |
Origin of Product |
United States |
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